molecular formula C18H15Cl2NO B1614334 (3,5-Dichlorophenyl)(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone CAS No. 898763-78-5

(3,5-Dichlorophenyl)(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone

Cat. No. B1614334
CAS RN: 898763-78-5
M. Wt: 332.2 g/mol
InChI Key: FLGJWIRUEYCRHZ-UHFFFAOYSA-N
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Description

(3,5-Dichlorophenyl)(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone, also known as 3,5-dichloro-2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenylmethanone, is an organic compound with a molecular weight of 282.08 g/mol. It is a colorless, crystalline solid that is insoluble in water and has a melting point of 56-57°C. It is synthesized from the reaction of 3,5-dichlorophenol and 2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenylmethanol. This compound has a wide range of applications in the scientific research field, and its mechanism of action, biochemical and physiological effects, as well as advantages and limitations for lab experiments are discussed in

Scientific Research Applications

Microwave-Assisted Synthesis and Biological Evaluation

A study by Ravula et al. (2016) explores the microwave-assisted synthesis of novel pyrazoline derivatives, showcasing an environmentally friendly approach with higher yields and shorter reaction times. The synthesized compounds were evaluated for their anti-inflammatory and antibacterial activities, with some showing potent effects. This research highlights the compound's potential in developing new therapeutic agents for inflammation and bacterial infections (Ravula et al., 2016).

Formulation Development for Poorly Water-Soluble Compounds

Another study by Burton et al. (2012) focuses on developing a suitable formulation for a poorly water-soluble compound intended for arrhythmia treatment. The study emphasizes the importance of solubilized, precipitation-resistant formulations to achieve higher plasma concentrations, crucial for early toxicological and clinical evaluations (Burton et al., 2012).

Molecular Structure and Antimicrobial Activity

Sivakumar et al. (2021) delve into the molecular structure, spectroscopic, and quantum chemical studies of a pyrazole derivative, including its antimicrobial activity. The research underscores the compound's potential as an antimicrobial agent, providing insights into its molecular interactions and stability (Sivakumar et al., 2021).

Synthesis and Anticancer Activities

Katariya et al. (2021) synthesized novel oxazole clubbed pyridyl-pyrazolines, evaluated for their anticancer and antimicrobial properties. The study suggests the compounds' significant biological activities, offering a promising avenue for developing new pharmaceutical agents (Katariya et al., 2021).

properties

IUPAC Name

(3,5-dichlorophenyl)-[2-(2,5-dihydropyrrol-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15Cl2NO/c19-15-9-14(10-16(20)11-15)18(22)17-6-2-1-5-13(17)12-21-7-3-4-8-21/h1-6,9-11H,7-8,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLGJWIRUEYCRHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCN1CC2=CC=CC=C2C(=O)C3=CC(=CC(=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80643954
Record name (3,5-Dichlorophenyl){2-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80643954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

898763-78-5
Record name (3,5-Dichlorophenyl){2-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80643954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(3,5-Dichlorophenyl)(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone

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